3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid
Overview
Description
3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid is an organic compound with the molecular formula C10H10N4O2. It is a derivative of tetrazole and phenylpropanoic acid, featuring a tetrazole ring attached to a phenylpropanoic acid backbone.
Scientific Research Applications
3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the synthesis of advanced materials and as a building block for other chemical compounds.
Mechanism of Action
Target of Action
It is known that tetrazole derivatives have been of interest in coordination chemistry due to various applications of their metal derivatives .
Mode of Action
The compound is a derivative of propanoic acid and is an intramolecular dihedral molecule . The crystal structure of the compound is stabilized by intramolecular O—H N and O—H O hydrogen bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid involves the reaction of 2-amino-3-phenylpropanoic acid with triethoxymethane and sodium azide in acetic acid. The reaction is typically carried out at 80°C for several hours . The resulting product is then purified through crystallization or other suitable methods.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the tetrazole ring to other functional groups.
Substitution: The tetrazole ring can participate in substitution reactions, where one or more hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-2-tetrazol-1-yl-propionic acid
- 1H-Tetrazole-1-acetic acid, α-(phenylmethyl)-
- 3-Phenyl-2-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid
Uniqueness
3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-phenyl-2-(tetrazol-1-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c15-10(16)9(14-7-11-12-13-14)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFZFWRBAQCHFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C=NN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349720 | |
Record name | 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204188-85-2 | |
Record name | 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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